molecular formula C26H26N4O B11463143 7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11463143
M. Wt: 410.5 g/mol
InChI Key: ZTWWLFMFWHOOGF-VAWYXSNFSA-N
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Preparation Methods

The synthesis of 7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves several steps. One common synthetic route includes the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted quinazolinones and piperazines .

Scientific Research Applications

7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to exhibit high affinity for dopamine D3 receptors, making it a potential candidate for treating neurological disorders. The compound acts as a partial to full agonist, stimulating GTPγS binding and producing significant biological effects .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and piperazine-based molecules. Compared to these compounds, 7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique properties such as higher selectivity for dopamine D3 receptors and potent in vivo activity with a long duration of action . Other similar compounds include:

These comparisons highlight the compound’s potential for further research and development in various scientific fields.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H26N4O/c31-25-18-21(12-11-20-7-3-1-4-8-20)17-24-23(25)19-27-26(28-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h1-12,19,21H,13-18H2/b12-11+

InChI Key

ZTWWLFMFWHOOGF-VAWYXSNFSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5

Origin of Product

United States

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